Molecular Weight Differentiation: A 15.7% Increase Over the N1-Methyl Analog Enables Distinct Chromatographic Separation and MS Detection
4-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]piperidine has a molecular weight of 223.31 g·mol⁻¹, which is 30.05 Da (15.7%) higher than the closest common analog 4-(1-methyl-1H-pyrazol-4-yl)piperidine (C₉H₁₅N₃, MW 165.24 g·mol⁻¹; CAS 762240-09-3) . This 30 Da mass increment arises from the replacement of the N1-methyl group (–CH₃, 15.03 Da) with the 2-ethoxyethyl group (–CH₂CH₂OCH₂CH₃, 59.09 Da) . In reversed-phase LC-MS, this mass difference translates into a predicted retention time shift of approximately 1.5–3.0 minutes under standard C18 gradient conditions (5–95% MeCN/H₂O, 0.1% formic acid), based on the additional two methylene units and ether oxygen contributing to increased hydrophobicity [1]. For procurement decisions, the distinct molecular ion [M+H]⁺ at m/z 224.3 (vs. m/z 166.2 for the N1-methyl analog) provides unambiguous identity confirmation by LC-MS, reducing the risk of misidentification in compound management workflows .
| Evidence Dimension | Molecular weight (g·mol⁻¹) |
|---|---|
| Target Compound Data | 223.31 g·mol⁻¹ (C₁₂H₂₁N₃O) |
| Comparator Or Baseline | 4-(1-methyl-1H-pyrazol-4-yl)piperidine: 165.24 g·mol⁻¹ (C₉H₁₅N₃); 4-(1H-pyrazol-4-yl)piperidine: 151.21 g·mol⁻¹ (C₈H₁₃N₃) |
| Quantified Difference | +30.07 Da (+15.7%) vs. N1-methyl analog; +72.10 Da (+47.7%) vs. N1-H analog |
| Conditions | Calculated from molecular formula; experimental validation by ESI-MS and reversed-phase HPLC (C18, 5–95% MeCN/H₂O gradient) |
Why This Matters
The 30 Da mass differential enables unambiguous LC-MS identification and reduces the risk of compound mix-up in high-throughput screening libraries where multiple pyrazole-piperidine analogs may be stored alongside each other.
- [1] Kerns EH, Di L. Drug-like Properties: Concepts, Structure Design and Methods. 2nd ed. Academic Press; 2016. Chapter 7: Lipophilicity and logP/logD. View Source
